Ethyl quinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

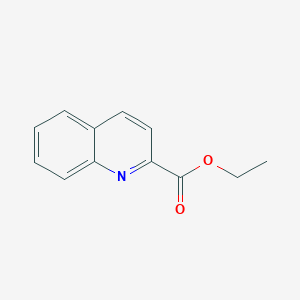

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOYTBYNBYNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329610 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-33-2 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history and discovery of quinoline-2-carboxylic acid esters

An In-depth Technical Guide on the History and Discovery of Quinoline-2-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, quinoline-2-carboxylic acids and their esters have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological activities of quinoline-2-carboxylic acid esters, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

History and Discovery

The history of quinoline chemistry dates back to the 19th century, with the discovery of several foundational synthetic methods that are still in use today. These discoveries were driven by the burgeoning interest in coal tar chemistry and the search for new dyes and therapeutic agents.[1]

Several key named reactions have been instrumental in the synthesis of the quinoline core, and by extension, quinoline-2-carboxylic acids and their esters:

-

The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring system.[2][3] This method is valued for its operational simplicity and the ready availability of starting materials.[4]

-

The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to synthesize quinolines.[5][6] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis and is of great value for constructing the quinoline system.[7]

-

The Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] It is particularly useful for preparing 2,4-substituted quinolines.[9]

-

The Gould-Jacobs Reaction (1939): This reaction is a key method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters, which can be precursors to other functionalized quinolines.[10][11]

While many of these early methods focused on the general synthesis of quinolines, the specific synthesis of quinoline-2-carboxylic acids and their esters has been a more recent area of investigation, driven by the discovery of their significant biological activities.[12][[“]] For instance, while derivatives of quinoline-4-carboxylic acid were known for their anti-inflammatory and analgesic activity, the analogous esters and amides of quinoline-2-carboxylic acid were less studied until more recently.[12][[“]]

Synthetic Methodologies

The synthesis of quinoline-2-carboxylic acid esters can be achieved through various routes, either by direct formation of the esterified quinoline or by esterification of a pre-synthesized quinoline-2-carboxylic acid. Below are detailed protocols for some of the key synthetic methods.

Friedländer Synthesis (Microwave-Assisted)

This modern adaptation of the Friedländer synthesis offers improved yields and shorter reaction times.

Experimental Protocol:

-

Reaction Setup: In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a suitable solvent (e.g., ethanol, 2 mL).[14]

-

Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).[14]

-

Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the substituted quinoline.[14]

Gould-Jacobs Reaction

This classical method is particularly useful for the synthesis of 4-hydroxyquinoline precursors.

Experimental Protocol:

-

Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[11]

-

Thermal Cyclization: To the intermediate, add a high-boiling inert solvent (e.g., Dowtherm A). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.[11]

-

Hydrolysis and Decarboxylation (for obtaining the core 4-hydroxyquinoline):

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.[11]

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[11]

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[11]

-

Further heating can then be applied for decarboxylation.[10]

-

One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

This modern approach provides a direct route to quinoline-2-carboxylates.

Experimental Protocol:

-

Intermediate Formation: Stir a mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) under solvent-free conditions at 70 °C for approximately 24 hours to form the benzopiperidine intermediate.[14][15]

-

Cyclization: After cooling to room temperature, add a suitable solvent (e.g., acetonitrile) and a solid-supported base (e.g., BEMP on polymer, 1.25 mmol).[14][15]

-

Reaction Completion: Stir the resulting mixture at an optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[14]

-

Purification: The final product can be purified by standard chromatographic techniques.

Esterification of Quinoline-2-carboxylic Acid

This is a straightforward method when the carboxylic acid is readily available.

Experimental Protocol:

-

Acid Chloride Formation: Reflux a mixture of quinoline-2-carboxylic acid with thionyl chloride for two hours.[16]

-

Esterification: After cooling, add the desired alcohol (e.g., phenol or a substituted phenol) and reflux for an additional period.[12][[“]]

-

Work-up: Cool the reaction mixture, pour it into ice-water, and filter the resulting precipitate. The crude product can be recrystallized from a suitable solvent like ethanol.[16]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of quinoline-2-carboxylic acid esters and their derivatives.

Table 1: Synthesis Yields for Quinolone Derivatives via Gould-Jacobs Reaction

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 5 | 1 |

| 2 | 250 | 15 | 20 |

| 3 | 250 | 30 | 35 |

| 4 | 300 | 15 | 28 |

| 5 | 300 | 5 | 47 |

Data adapted from a microwave-assisted Gould-Jacobs synthesis of a 4-hydroxyquinoline derivative.[17]

Table 2: In Vitro Anticancer Activity of Quinoline-2-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [18][19] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell | 7.2 µM | [20] |

Table 3: In Vitro Enzyme Inhibition by Quinoline-2-Carboxylic Acid

| Enzyme | IC50 | Reference |

| α-glucosidase | 9.1 µg/mL | [21] |

| α-amylase | 15.5 µg/mL | [21] |

Biological Activities and Mechanisms of Action

Quinoline-2-carboxylic acid esters and related derivatives exhibit a wide range of pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Certain quinoline-2-carboxylic acid esters have demonstrated potent cytotoxic effects against cancer cell lines.[19] For example, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells with an IC50 value of 26 µg/mL.[18][19] The mechanism involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases-7 and -9, leading to cell cycle arrest in the S phase.[18]

Caption: Apoptotic pathway induced by a quinoline-2-carboxylic acid ester.

Analgesic and Anti-inflammatory Activity

Esters and amides of quinoline-2-carboxylic acid have shown potential as analgesic and anti-inflammatory agents.[12][[“]][[“]] While the exact mechanisms are still under investigation, a plausible pathway involves the modulation of inflammatory mediators.[23] Many quinoline derivatives are known to possess anti-inflammatory properties, which can contribute to their analgesic effects.[23] This may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of pain and inflammation.[23]

Caption: Postulated anti-inflammatory and analgesic pathway.

Antimicrobial Activity

Novel derivatives of quinoline-2-carboxylic acid, including Schiff bases and other heterocyclic compounds, have demonstrated significant antimicrobial properties.[16] In some cases, the activity of these synthesized compounds against Gram-positive bacteria like S. aureus was comparable to the antibiotic amoxicillin.[16]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and evaluation of quinoline-2-carboxylic acid esters.

Caption: Generalized workflow for the synthesis and evaluation of novel compounds.

Conclusion

Quinoline-2-carboxylic acid esters represent a versatile and promising class of compounds with significant potential in drug discovery and development. From their historical roots in classical organic synthesis to modern one-pot and microwave-assisted methodologies, the ability to synthesize these scaffolds has greatly advanced. The diverse biological activities, including anticancer, analgesic, and antimicrobial properties, underscore the importance of continued research in this area. Future work should focus on elucidating the structure-activity relationships to design more potent and selective therapeutic agents, as well as further exploring their mechanisms of action to identify novel biological targets.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. benchchem.com [benchchem.com]

- 15. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajchem-a.com [ajchem-a.com]

- 17. ablelab.eu [ablelab.eu]

- 18. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. consensus.app [consensus.app]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Ethyl Quinoline-2-carboxylate: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinolines are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential therapeutic applications of this compound. Particular emphasis is placed on its role as a versatile building block in the synthesis of more complex, biologically active molecules. This document aims to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Identification

This compound consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. An ethoxycarbonyl group is attached at the 2-position of the quinoline ring.

Systematic IUPAC Name: this compound

Synonyms: Ethyl quinaldate, Quinine-2-carboxylic acid ethyl ester

Chemical Formula: C₁₂H₁₁NO₂

Molecular Weight: 201.22 g/mol

CAS Registry Number: 4491-33-2

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 62-67 °C | [3] |

| Boiling Point | 348 °C at 760 mmHg | [4] |

| Density | 1.241 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol; insoluble in water. | [3] |

| Flash Point | 164.3 °C | [4] |

| Vapor Pressure | 1.95E-05 mmHg at 25 °C | [4] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of quinoline-2-carboxylates. These methods range from classical named reactions to more modern one-pot procedures.

One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

A modern and efficient one-pot synthesis involves the reaction of a 2-aminobenzaldehyde with a β-nitroacrylate. This method proceeds through an initial domino reaction (aza-Michael addition and intramolecular Henry reaction) followed by an aromatization step.

Experimental Protocol:

-

A mixture of 2-aminobenzaldehyde (1.0 mmol) and a suitable β-nitroacrylate (e.g., ethyl 2-nitro-2-butenoate, 1.1 mmol) is stirred under solvent-free conditions at 70°C for approximately 18 hours.

-

The reaction mixture is then cooled to 50°C.

-

Acetonitrile (10 mL) and a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol), are added.

-

The resulting solution is stirred at 50°C for an additional 24 hours.

-

Upon completion, the solid-supported catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Caption: Workflow for the one-pot synthesis of this compound.

Friedländer Annulation

The Friedländer synthesis is a classical and widely used method for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate.

Experimental Protocol:

-

To a solution of a 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol, add ethyl pyruvate (1.1 eq).

-

A catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Reactivity of this compound

The reactivity of this compound is influenced by both the quinoline ring system and the ethyl ester functionality.

-

Quinoline Ring: The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions.[5] Electrophilic substitution generally occurs on the benzene ring (positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (positions 2 and 4).[4][5]

-

Ethyl Ester Group: The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding quinoline-2-carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines can yield the corresponding amides. This is a common transformation in the synthesis of biologically active quinoline-2-carboxamides.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)quinoline, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][6] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[1][6]

-

Spectral Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Expected Features for this compound and its Derivatives | Reference(s) |

| ¹³C NMR | Signals for the ethyl group (around 14 and 61 ppm), the ester carbonyl (around 165 ppm), and aromatic carbons of the quinoline ring (typically between 120-150 ppm). | [7] |

| ¹H NMR | A triplet and a quartet for the ethyl group, and multiple signals in the aromatic region for the quinoline protons. | [8] |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1250-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. | [7][9][10] |

| Mass Spectrometry (MS) | The molecular ion peak is expected. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, 45 Da). | [11] |

Biological Activity and Potential Applications in Drug Development

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[12][13] While specific biological data for this compound is limited, its parent acid, quinoline-2-carboxylic acid, and other derivatives have shown interesting pharmacological profiles.

-

Anticancer Activity: Quinoline-2-carboxylic acid has demonstrated significant growth inhibition capacity against mammary (MCF7) and cervical (HeLa) cancer cell lines.[14] The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals.[14] Other quinoline derivatives act as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][15]

-

Anti-inflammatory Activity: Some quinoline carboxylic acids have displayed appreciable anti-inflammatory properties.[14]

-

Antiallergy Activity: A derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has been identified as a potent orally active antiallergy agent.[16]

-

Enzyme Inhibition: Quinoline-2-carboxylic acid derivatives have been developed as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[17]

Potential Signaling Pathway Involvement

Given the established role of quinoline derivatives as inhibitors of receptor tyrosine kinases like EGFR and HER-2 in cancer, a potential mechanism of action for anticancer quinoline compounds could involve the disruption of downstream signaling pathways crucial for cell proliferation and survival.

Caption: Potential inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of accessible synthetic routes. Its reactivity, particularly at the ester functional group, makes it a key intermediate for the synthesis of a diverse library of quinoline-2-carboxamides and other derivatives. The broad spectrum of biological activities associated with the quinoline scaffold, including anticancer and anti-inflammatory properties, underscores the potential of this compound and its derivatives as promising candidates for further investigation in drug discovery and development. This technical guide provides a solid foundation for researchers to explore the full potential of this versatile molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl Quinoline-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl quinoline-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the acquisition of high-quality data.

Introduction

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of the quinoline core and the ethyl ester functionality dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values from computational models and expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-4 |

| ~8.1 | d | 1H | H-8 |

| ~8.0 | d | 1H | H-5 |

| ~7.8 | t | 1H | H-7 |

| ~7.6 | t | 1H | H-6 |

| ~7.5 | d | 1H | H-3 |

| ~4.5 | q | 2H | -CH₂- (Ethyl) |

| ~1.4 | t | 3H | -CH₃ (Ethyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150 | C-2 |

| ~147 | C-8a |

| ~137 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~120 | C-3 |

| ~62 | -CH₂- (Ethyl) |

| ~14 | -CH₃ (Ethyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 201 | [M]⁺ (Molecular ion) |

| 172 | [M - C₂H₅]⁺ |

| 156 | [M - OC₂H₅]⁺ |

| 128 | [M - COOC₂H₅]⁺ (Quinoline radical cation) |

| 101 | [C₇H₅N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The quinoline ring system is the primary chromophore in this compound.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~230 | Ethanol | π → π |

| ~280 | Ethanol | π → π |

| ~315 | Ethanol | n → π* |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard can be added.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: ~240 ppm

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Data Acquisition: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Typical for EI-MS):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50 - 500

-

Scan Speed: 1-2 scans/second

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrument Parameters:

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: Medium

-

Baseline Correction: Perform a baseline correction with the solvent-filled cuvette before measuring the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates how data from different spectroscopic techniques are integrated to confirm the structure of this compound.

A Technical Guide to Quantum Chemical Calculations for Ethyl Quinoline-2-Carboxylate

Introduction

Ethyl quinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of structures renowned for their broad spectrum of biological activities. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents with applications including antimalarial, antibacterial, and anticancer treatments.[1] Understanding the electronic structure, reactivity, and molecular properties of this compound is crucial for the rational design of new drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties at the atomic level. This guide details the theoretical framework and computational protocols for analyzing this compound, offering insights into its molecular geometry, vibrational modes, electronic properties, and reactivity.

Computational Methodology

The theoretical investigation of this compound is typically performed using computational chemistry software such as Gaussian. The methodology involves a multi-step process beginning with geometry optimization, followed by frequency calculations, and analysis of molecular orbitals and electrostatic potential.

Experimental Protocols

A widely accepted and robust protocol for quantum chemical calculations on quinoline derivatives involves the following steps:[1][2]

-

Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is commonly achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3] The Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p), is a standard choice for such organic molecules.[4] The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical level.[1]

-

Molecular Orbital and Electronic Property Analysis: Once a stable geometry is confirmed, further calculations are performed to analyze the electronic properties. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[5][6]

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.

Results and Discussion

Molecular Geometry

| Parameter | Atom Pair/Triplet/Quartet | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | |

| C-O (ester) | ~1.35 | |

| C-C (quinoline ring) | 1.37 - 1.43 | |

| C-N (quinoline ring) | ~1.32, ~1.38 | |

| Bond Angles (°) | ||

| O=C-O | ~125 | |

| C-O-C (ester) | ~116 | |

| C-N-C (quinoline ring) | ~118 | |

| Dihedral Angle (°) | ||

| C(ring)-C(carbonyl)-O-C(ethyl) | ~180 (for planarity) |

Note: The values presented are representative for quinoline carboxylate structures and are based on DFT calculations of similar compounds.[2]

Vibrational Analysis

Vibrational analysis predicts the characteristic frequencies of molecular motions, which correspond to peaks in IR and Raman spectra. The assignments are made by examining the potential energy distribution (PED). For quinoline derivatives, key vibrations include the C=O stretch of the carboxylate group, C-H stretches of the aromatic rings, and various ring stretching and bending modes.[1][8]

| Vibrational Mode | Calculated Frequency Range (cm⁻¹, scaled) | Description |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring.[8] |

| C-H Stretching (Aliphatic) | 2900 - 3000 | Stretching of C-H bonds on the ethyl group. |

| C=O Stretching (Ester) | 1700 - 1750 | Strong, characteristic carbonyl group stretch.[8] |

| C=C/C=N Stretching (Ring) | 1400 - 1650 | Aromatic ring skeletal vibrations.[9] |

| C-O Stretching (Ester) | 1200 - 1300 | Stretching of the ester C-O bonds.[9] |

| C-H Bending (In-plane) | 1000 - 1300 | Bending motions of C-H bonds within the plane. |

| C-H Bending (Out-of-plane) | 750 - 900 | Bending motions of C-H bonds out of the plane. |

Note: These frequency ranges are typical for quinoline derivatives as determined by DFT calculations.[1][10]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.[6] For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO may be localized on the ring and the electron-withdrawing carboxylate group.[2]

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -6.0 to -7.0 | Indicates electron-donating capacity. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and kinetic stability.[6] |

| Ionization Potential (I ≈ -EHOMO) | 6.0 to 7.0 | Energy required to remove an electron. |

| Electron Affinity (A ≈ -ELUMO) | 1.5 to 2.5 | Energy released upon gaining an electron. |

Note: Values are representative based on DFT studies of similar quinoline carboxylate structures.[2][6]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution around a molecule, providing a visual guide to its reactive sites. It is plotted on the molecule's electron density surface, with different colors representing varying potential values.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the nitrogen atom of the quinoline ring.[5]

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms.[5]

The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. The negative potential sites on the carbonyl oxygen and quinoline nitrogen suggest their role as hydrogen bond acceptors.

Conclusion

Quantum chemical calculations provide a detailed and predictive understanding of the molecular characteristics of this compound. Through DFT methods, it is possible to determine its stable geometry, predict its vibrational spectra, and analyze its electronic properties and reactivity through frontier molecular orbital and molecular electrostatic potential analyses. This theoretical data is indispensable for researchers in medicinal chemistry and drug development, offering a rational basis for designing novel quinoline-based therapeutic agents with enhanced efficacy and specific biological targets. The computational protocols and representative data presented in this guide serve as a comprehensive resource for the theoretical investigation of this important molecular scaffold.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Quinoline-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research reveals a significant lack of data on the biological activity of unsubstituted Ethyl quinoline-2-carboxylate. This guide, therefore, focuses on the well-documented biological activities of its structurally related derivatives, which have emerged as a versatile scaffold in medicinal chemistry. The quinoline core, particularly when functionalized at the 2-position with esters, amides, and other moieties, gives rise to a wide spectrum of pharmacological properties. This document provides a detailed overview of the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of these derivatives, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Derivatives of quinoline-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various quinoline-2-carboxylate and quinoline-2-carboxamide derivatives against different human cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | IC50 | 26 µg/mL | [1] |

| Quinoline-4-carboxamide derivatives | MCF-7 (Breast) | % Growth Reduction | 53% - 76% | [2] |

| Quinoline-4-carboxamide derivatives | K-562 (Leukemia) | % Growth Reduction | 53% - 76% | [2] |

| Quinoline-4-carboxamide derivatives | HeLa (Cervical) | % Growth Reduction | 51% - 68% | [2] |

| Thienoquinoline carboxamide-chalcone hybrids | A375 (Melanoma) | IC50 (EGFR TK) | 0.5 - 3.2 µM | [3] |

| Quinoline-chalcone hybrids | Caco-2 (Colon) | IC50 | 2.5 µM and 5.0 µM | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[4]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

Certain esters and amides of quinoline-2-carboxylic acid have been shown to possess anti-inflammatory and analgesic properties.[1][5]

Quantitative Anti-inflammatory Data

| Compound/Derivative Class | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| Quinoline-2-carboxylic acid esters/amides | Rat | Carrageenan-induced paw edema | 50 mg/kg | Not explicitly quantified, but described as active | [1][[“]] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[7]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animals: Male Wistar rats (150-200g) are typically used.[7]

-

Grouping: Animals are divided into a control group, a standard group (e.g., treated with indomethacin), and test groups receiving various doses of the quinoline derivatives.[7]

-

Administration: The test compounds and the standard drug are administered, usually intraperitoneally or orally, before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Various derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8][9][10][11][12]

Quantitative Antimicrobial Data

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2-Sulfoether-4-quinolones | S. aureus, B. cereus | MIC | 0.8 µM | [8] |

| 2-Fluoro 9-oxime ketolides and carbamoyl quinolones | S. pneumoniae | MIC | ≤ 0.008 | [8] |

| Substituted quinoline derivatives | A. fumigatus | MIC | 0.98 | [8] |

| Substituted quinoline derivatives | C. albicans | MIC | 0.49 | [8] |

| Substituted quinoline derivatives | S. pneumoniae | MIC | 0.49 | [8] |

| Substituted quinoline derivatives | E. coli | MIC | 0.49 | [8] |

| Quinoline-2-carboxylic acid derivatives | S. aureus (Gram-positive) | Inhibition Zone | 20-22 mm | [11] |

| Quinoline-2-carboxylic acid derivatives | E. coli (Gram-negative) | Inhibition Zone | 20-22 mm | [11] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).[13]

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.[13]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]

-

MIC Determination: The plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. consensus.app [consensus.app]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. benchchem.com [benchchem.com]

Technical Guide: Ethyl Quinoline-2-carboxylate (CAS 4491-33-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl quinoline-2-carboxylate (CAS 4491-33-2), a key building block in medicinal chemistry and materials science. This document outlines its chemical and physical specifications, provides detailed experimental protocols for its synthesis, and visualizes a common synthetic workflow.

Core Specifications

This compound is a specialty chemical with the molecular formula C12H11NO2.[1][2][3][4][5] Its molecular weight is 201.22 g/mol .[1][2][4][5] The compound is also known by other names, including ethyl quinaldate and 2-quinolinecarboxylic acid ethyl ester.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4491-33-2 |

| Molecular Formula | C12H11NO2[1][2][3][4] |

| Molecular Weight | 201.22 g/mol [1][2][4][5] |

| IUPAC Name | This compound[5] |

| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3[5] |

| InChIKey | PWOYTBYNBYNZCO-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)C1=NC2=CC=CC=C2C=C1[2][5][6] |

Physicochemical Properties

| Property | Value |

| Purity | >97% to 98%[2][3] |

| Appearance | Not explicitly stated, but implied to be a solid at room temperature. |

| Boiling Point | 348°C at 760 mmHg[4][7] |

| Density | 1.241 g/cm³[7] |

| Flash Point | 164.3°C[7] |

| Vapor Pressure | 1.95E-05 mmHg at 25°C[7] |

| Storage | Sealed in a dry place, 2-8°C[6] |

Experimental Protocols

Quinoline-2-carboxylates are valuable scaffolds in drug discovery, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[8] Several synthetic routes to these compounds have been developed. Below are detailed protocols for two common one-pot synthesis methods.

Method 1: BEMP-Catalyzed Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

This method utilizes a heterogeneous base catalyst for an efficient, one-pot synthesis.[8][9] The process involves a domino aza-Michael addition/intramolecular Henry reaction, followed by water and nitrous acid elimination to form the aromatic quinoline core.[8]

Materials:

-

Substituted 2-aminobenzaldehyde (1.0 equiv)

-

Substituted β-nitroacrylate (1.0 equiv)

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (catalyst)[8]

-

Acetonitrile (solvent)[8]

Procedure:

-

To a reaction vessel, add the 2-aminobenzaldehyde and the β-nitroacrylate in acetonitrile.[8]

-

Stir the mixture at room temperature to allow for the initial domino reaction to proceed.[8]

-

Add the BEMP catalyst to the reaction mixture.[8]

-

Continue stirring at room temperature to facilitate the aromatization step.[8]

-

Upon completion (monitored by TLC or LC-MS), the solid-supported catalyst is removed by filtration.[8]

-

The filtrate is concentrated under reduced pressure.[8]

-

The crude product is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.[8]

Method 2: Copper-Catalyzed Tandem Synthesis from Anilines, Ethyl Glyoxylate, and Alkynes

This one-pot, three-component reaction employs a copper catalyst to facilitate a tandem sequence of intermolecular addition of an alkyne to an in-situ formed imine, followed by an intramolecular ring closure.[8][10]

Materials:

-

Substituted aniline (1.0 equiv)

-

Ethyl glyoxylate (in toluene, 1.0 equiv)

-

Substituted alkyne (1.2 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (20 mol%)[8]

-

Dichloromethane (CH₂Cl₂) (solvent)[8]

Procedure:

-

In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.[8]

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.[8]

-

Add the alkyne and copper(II) triflate catalyst to the reaction mixture.[8]

-

Stir the reaction at room temperature for 16 hours.[8]

-

After the reaction is complete, quench with water and extract the product with dichloromethane.[8]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.[8]

-

The residue is purified by flash column chromatography to yield the pure quinoline-2-carboxylate.[8]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the described synthetic methods.

References

- 1. parchem.com [parchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. CAS 4491-33-2 | this compound - Synblock [synblock.com]

- 5. This compound | C12H11NO2 | CID 421739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4491-33-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound, CAS No. 4491-33-2 - iChemical [ichemical.com]

- 8. benchchem.com [benchchem.com]

- 9. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

The Quinoline-2-Carboxylate Moiety: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Among its myriad derivatives, the quinoline-2-carboxylate moiety, also known as quinaldic acid, is a cornerstone for the synthesis of complex organic molecules, coordination complexes, and pharmacologically active agents.[3][4] Its structure, featuring a carboxylic acid group at the 2-position of the quinoline ring, confers unique reactivity and chelating properties. Derivatives of quinoline-2-carboxylic acid have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making this core a subject of intense research in drug discovery.[5][6][7][8][9]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of the quinoline-2-carboxylate core, with detailed experimental protocols, quantitative data summaries, and visualizations of key chemical and biological processes.

Synthesis of the Quinoline-2-Carboxylate Core

The construction of the quinoline-2-carboxylate framework can be achieved through several synthetic strategies, ranging from classical named reactions to modern one-pot procedures.

Oxidation of 2-Methylquinoline (Quinaldine)

One of the most direct and widely utilized methods for preparing quinoline-2-carboxylic acid is the oxidation of the methyl group of 2-methylquinoline.[4] This approach is robust and scalable, employing common oxidizing agents.

Classical Named Reactions

Several foundational methods in organic chemistry for quinoline synthesis can be adapted to produce precursors for quinoline-2-carboxylates. These reactions build the heterocyclic ring system from simpler acyclic or aromatic precursors.

-

Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyruvate ester, to directly form a substituted quinoline-2-carboxylate.[10][11][12][13] The versatility and operational simplicity of this method make it highly valuable.[13]

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[14][15] By choosing an appropriate α,β-unsaturated α-ketoester, this method can be tailored to yield quinoline-2-carboxylate derivatives.[16]

-

Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18][19][20] While typically used for 2,4-substituted quinolines, variations can be employed to access the desired scaffold.

-

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[21][22][23] Although it doesn't directly yield the 2-carboxylate isomer, it is a significant related synthesis for functionalized quinoline carboxylic acids.[23][24]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced efficient one-pot methodologies for constructing the quinoline-2-carboxylate skeleton. A notable example is the reaction between 2-aminobenzaldehydes and β-nitroacrylates.[3][25][26] This process proceeds through a sequence of aza-Michael addition and intramolecular Henry (nitro-aldol) reactions, followed by elimination and aromatization to furnish the final product.[25][26]

Core Reactivity of the Quinoline-2-Carboxylate Moiety

The reactivity of quinoline-2-carboxylate is dictated by its three principal components: the carboxylic acid group, the electron-deficient pyridine ring, and the electron-rich benzene ring.

Reactions at the Carboxylate Group

-

Ester and Amide Formation: The carboxylic acid can be readily converted to its acid chloride, typically using thionyl chloride (SOCl₂), which then serves as a highly reactive intermediate for the synthesis of a wide range of esters and amides upon reaction with alcohols or amines, respectively.[5][27] These derivatives are often explored for their biological activities.[5]

-

Decarboxylation: The removal of the carboxylic acid group to yield the parent quinoline is possible but generally requires harsh conditions, such as pyrolysis with calcium oxide.[28]

-

Coordination Chemistry: The quinoline-2-carboxylate anion is an excellent bidentate ligand, coordinating to metal ions through the heterocyclic nitrogen atom and a carboxylate oxygen to form a stable five-membered chelate ring.[29][30] This property is exploited in the synthesis of coordination polymers and metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.[30][31][32]

Reactions on the Quinoline Ring System

-

Electrophilic Aromatic Substitution (SEAr): The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[33] Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[33][34][35] The carboxylic acid group at C2 further deactivates the molecule.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine portion of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[33] This reactivity is often exploited using halo-substituted quinoline-2-carboxylates.

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen allows it to act as a base, forming salts with acids. It can also be alkylated to form quaternary quinolinium salts or oxidized to form a quinoline N-oxide, which can alter the substitution pattern of the ring system.[33]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carboxylic Acid via Oxidation

This protocol describes the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using potassium permanganate as the oxidizing agent.[4]

-

Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium hydroxide (molar equivalent) in distilled water. To this alkaline solution, add 2-methylquinoline (1 equivalent).

-

Addition of Oxidant: While stirring vigorously, slowly add powdered potassium permanganate (KMnO₄) (calculated molar equivalents) in small portions. The addition must be controlled to manage the exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) precipitate.

-

Acidification and Precipitation: Cool the filtrate in an ice bath. Carefully acidify the solution with a mineral acid (e.g., 10% HCl) to a pH of approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.[4]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the Friedländer synthesis, which can be adapted for quinoline-2-carboxylates.

-

Reaction Setup: In a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (e.g., ethyl pyruvate, 1.2 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or base in a solvent such as ethanol.[25]

-

Heating: The mixture can be heated under conventional reflux or subjected to microwave irradiation (e.g., 120 °C for 5-15 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13][25]

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel to yield the desired substituted quinoline.[25]

Quantitative Data Presentation

Table 1: Physicochemical Properties of Quinoline-2-carboxylic Acid

| Property | Value |

| IUPAC Name | Quinoline-2-carboxylic acid |

| Common Name | Quinaldic acid |

| CAS Number | 93-10-7 |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 156-158 °C |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and alkali solutions |

Table 2: Selected Anticancer Activity of Quinoline-2-Carboxylate Derivatives

The following table summarizes the in vitro anticancer activity of selected derivatives, with IC₅₀ values indicating the concentration required for 50% inhibition of cell growth.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition | [7] |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [7] |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 | [36] |

Mandatory Visualizations

Synthesis and Reactivity Diagrams

Biological Activity Pathway

Applications in Drug Development and Beyond

The quinoline-2-carboxylate moiety is a versatile scaffold that has been extensively explored for its therapeutic potential. Its derivatives are prominent in the development of novel drugs targeting a range of diseases.

-

Anticancer Agents: Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines, including prostate, breast, and cervical cancers.[7][36] The mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins like Bax and Bcl-2 and the activation of caspases.[36]

-

Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[8] Novel derivatives of quinoline-2-carboxylic acid continue to be synthesized and evaluated for their activity against pathogens, including multidrug-resistant bacteria and the Plasmodium falciparum parasite.[8][9][27]

-

Anti-inflammatory and Analgesic Activity: Amides and esters of quinoline-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents, showing promise in animal models.[5]

-

Enzyme Inhibition: The ability of the quinoline-2-carboxylate scaffold to chelate metal ions is crucial for its function as an enzyme inhibitor. For example, copper(II) complexes of related quinoline thiosemicarbazones have been shown to inhibit topoisomerase IIa, an important target in cancer therapy.[31]

-

Analytical Chemistry: Beyond medicine, quinoline-2-carboxylic acid serves as a precipitating agent for the quantitative analysis of various metal ions, including copper, zinc, and iron, due to its ability to form insoluble metal salts.[37]

Conclusion

The quinoline-2-carboxylate moiety represents a fundamentally important and highly versatile chemical entity. Its synthesis is achievable through both classical and modern organic reactions, allowing for the creation of a vast library of derivatives. The interplay between the reactivity of the carboxylic acid function and the aromatic quinoline ring system provides a rich platform for chemical modification. This has led to its central role as a scaffold in drug discovery, yielding compounds with significant anticancer, antimicrobial, and anti-inflammatory properties, and as a powerful ligand in coordination chemistry. For researchers and developers, a thorough understanding of the reactivity of this core is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different biological activities of quinoline [wisdomlib.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Combes Quinoline Synthesis [drugfuture.com]

- 18. iipseries.org [iipseries.org]

- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 21. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. ijsr.net [ijsr.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. ajchem-a.com [ajchem-a.com]

- 28. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 29. Making sure you're not a bot! [mostwiedzy.pl]

- 30. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]

- 31. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. gcwgandhinagar.com [gcwgandhinagar.com]

- 34. imperial.ac.uk [imperial.ac.uk]

- 35. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 36. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. nbinno.com [nbinno.com]

Theoretical Frontiers in Drug Discovery: An In-depth Guide to the Computational Analysis of Ethyl Quinoline-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, ethyl quinoline-2-carboxylate and its analogues have emerged as promising candidates for a range of diseases, including cancer and infectious diseases.[1][2][3][4] The exploration of these molecules has been significantly accelerated by theoretical and computational studies, which provide profound insights into their electronic structure, reactivity, and biological interactions. This technical guide delves into the theoretical methodologies employed in the study of this compound derivatives, offering a comprehensive overview of the computational protocols, a structured presentation of key quantitative data, and visualizations of the underlying scientific workflows.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[4] Their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, have established them as privileged structures in drug development.[4][5] this compound, in particular, serves as a versatile starting material and a core component in the design of novel therapeutic agents. Theoretical studies play a pivotal role in modern drug discovery by enabling the prediction of molecular properties, the elucidation of action mechanisms, and the rational design of more potent and selective drug candidates.

Key Theoretical Methodologies

The computational investigation of this compound derivatives typically involves a multi-faceted approach, integrating quantum chemical calculations, molecular docking simulations, and pharmacokinetic predictions.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6] It provides valuable insights into parameters that govern the stability and interaction capabilities of the quinoline derivatives.

Experimental Protocol: DFT Calculations

A common protocol for performing DFT calculations on quinoline derivatives is as follows:

-

Molecular Geometry Optimization: The initial structure of the derivative is built and optimized using a functional, such as B3LYP, in conjunction with a basis set like 6-311+G(2d).[7] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Quantum Chemical Descriptors: Following optimization, key electronic properties are calculated. These include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for determining the molecule's reactivity and its ability to participate in charge transfer interactions.[8] The HOMO-LUMO energy gap is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential non-covalent interactions with biological targets.[8]

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.[7]

-

Software packages like GAUSSIAN are commonly employed for these calculations.[7]

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in understanding the binding modes of this compound derivatives to their biological targets and in predicting their binding affinities.

Experimental Protocol: Molecular Docking

A generalized workflow for molecular docking of quinoline derivatives is outlined below:

-

Receptor and Ligand Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The 2D structures of the quinoline derivatives are drawn and converted to 3D structures. Their geometries are then optimized, often using a force field or a semi-empirical method.[9]

-

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.[9]

-

Docking Simulation: The prepared ligands are docked into the defined grid box of the receptor using a docking algorithm. Software such as AutoDock Vina or the Schrödinger suite are frequently used for this purpose.[10]

-

Analysis of Docking Results: The resulting docking poses are evaluated based on their scoring functions, which estimate the binding affinity (e.g., in kcal/mol).[11] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[8]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of drug candidates.[1] This helps in identifying compounds with favorable drug-like properties and weeding out those with potential liabilities.

Experimental Protocol: In Silico ADMET Prediction

-

Input Molecular Structures: The 2D or 3D structures of the quinoline derivatives are used as input.

-

Prediction using Web Servers or Software: Online tools like SwissADME and ProTox-II, or software packages like QikProp, are used to calculate various physicochemical and pharmacokinetic parameters.[9][12]

-

Analysis of ADMET Properties: The predicted properties are analyzed to assess the drug-likeness of the compounds. Key parameters include:

-

Lipinski's Rule of Five: Evaluates oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[13]

-

Absorption and Distribution: Parameters like Caco-2 cell permeability and plasma protein binding are predicted.

-

Metabolism: Prediction of interactions with cytochrome P450 enzymes.

-

Toxicity: Prediction of potential toxicities, such as mutagenicity and carcinogenicity.

-

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on various quinoline derivatives, providing a comparative overview of their properties.

Table 1: Quantum Chemical Properties of Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |